3'-Fluoro-3'-deoxyadenosine

Descripción general

Descripción

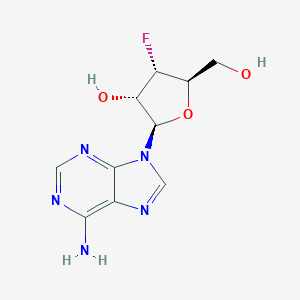

3’-Desoxi-3’-fluoroadenosina es un análogo de nucleósido fluorado, conocido por sus significativas propiedades antivirales y antitumorales. Este compuesto es estructuralmente similar a la adenosina, pero presenta un átomo de flúor en la posición 3’ del anillo de ribosa, reemplazando al grupo hidroxilo. Esta modificación confiere propiedades bioquímicas únicas, convirtiéndola en una molécula valiosa en diversos campos de investigación científica .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 3’-Desoxi-3’-fluoroadenosina normalmente implica un proceso de varios pasos. Un método común comienza con el metil 2-O-bencil-5-O-t-butildimetilsilil-β-D-xilofuranósido. Los pasos clave incluyen:

- Activación de la posición O-3 mediante la formación de un triflato.

- Desplazamiento nucleófilo para introducir el ion fluoruro de manera estereoespecífica en la posición C-3 .

- Desililación y metanólisis ácida en una sola olla para producir el producto final .

Métodos de Producción Industrial: Los métodos de producción industrial para 3’-Desoxi-3’-fluoroadenosina no están ampliamente documentados en el dominio público. Las rutas sintéticas utilizadas en entornos de laboratorio pueden ampliarse con modificaciones apropiadas a las condiciones de reacción y los procesos de purificación para satisfacer las demandas industriales.

Análisis De Reacciones Químicas

Fluorination Using DAST

DAST is critical for introducing fluorine while preserving the nucleoside’s bioactive conformation:

-

Mechanism : DAST reacts with the 3′-hydroxyl group, replacing it with fluorine via an S<sub>N</sub>2 pathway, confirmed by <sup>19</sup>F NMR .

-

Stereochemical Outcome : Inversion at C3′ ensures the β-<i>arabino</i> configuration, essential for antiviral activity .

Structural and Conformational Analysis

The 3′-fluoro substituent significantly alters the ribose ring’s conformation:

-

North vs. South Conformation : 3′-F-dA adopts a North-type (C3′-endo) conformation due to hyperconjugative interactions between σ<sub>C–F</sub> and σ*<sub>C–O</sub> orbitals . This stabilizes the analog’s binding to viral polymerases.

-

X-ray Crystallography : Confirms the fluorine atom’s axial position, enhancing base stacking and hydrogen bonding in RNA-like structures .

Antiviral Activity Correlated with Chemical Modifications

3′-F-dA’s efficacy stems from its resistance to enzymatic cleavage and ability to inhibit viral RNA synthesis:

Aplicaciones Científicas De Investigación

Antiviral Activity

3'-Fluoro-3'-deoxyadenosine has demonstrated significant antiviral properties against a range of viruses, including both RNA and DNA viruses. Key findings include:

- Broad-Spectrum Efficacy : The compound exhibits antiviral activity against tick-borne encephalitis virus (TBEV), Zika virus, and West Nile virus (WNV), with effective concentrations ranging from 1.1 μM to 4.7 μM in cell cultures. Notably, it has shown no cytotoxicity at concentrations up to 25 μM, although it does exhibit cytostatic effects at higher doses .

- In Vivo Studies : Research indicates that 3'-F-3'-dAdo is effective in vivo, inhibiting viral replication in mouse models infected with TBEV and WNV. This suggests its potential as a therapeutic candidate for treating flavivirus infections .

Synthesis and Chemical Properties

The synthesis of 3'-F-3'-dAdo has been achieved through various methods, including:

- Triflate Activation : One synthesis route involves converting adenosine into a protected intermediate, followed by triflate activation and subsequent fluorination using diethylaminosulfur trifluoride (DAST). This method allows for efficient production of the compound for research purposes .

Comparative Analysis with Other Nucleosides

To understand the unique aspects of 3'-F-3'-dAdo, it is useful to compare it with other nucleoside analogs:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2',3'-Dideoxycytidine | Lacks hydroxyl groups at 2' and 3' positions | Primarily used as an antiviral agent |

| 2',3'-Dideoxyadenosine | Similar structure but without fluorination | Commonly used in HIV treatments |

| 2-Fluoro-2'-deoxyadenosine | Fluorination at the 2' position | Different antiviral spectrum |

| 3'-Azido-3'-deoxyadenosine | Contains an azido group instead of fluorine | Used in nucleic acid labeling |

The unique feature of 3'-F-3'-dAdo lies in its specific antiviral activity profile and lower cytotoxicity compared to its analogs, making it particularly promising for therapeutic development against viral infections .

Mecanismo De Acción

El mecanismo de acción de 3’-Desoxi-3’-fluoroadenosina implica su incorporación a los ácidos nucleicos, lo que lleva a la inhibición de la síntesis de ADN y la inducción de la apoptosis. Este compuesto se dirige a enzimas virales o celulares esenciales activas en la replicación y transcripción de ácidos nucleicos, ejerciendo así sus efectos antivirales y antitumorales .

Compuestos Similares:

3’-Desoxi-3’-fluoroinosina: Otro nucleósido fluorado con actividad antileishmanial.

Fludarabina: Un análogo de nucleósido de purina utilizado en el tratamiento de la leucemia linfocítica crónica.

Clofarabina: Un análogo de nucleósido con potente actividad antitumoral.

Singularidad: 3’-Desoxi-3’-fluoroadenosina es única debido a su sustitución específica de flúor en la posición 3’, que confiere propiedades bioquímicas distintas. Esta modificación mejora su estabilidad y eficacia como agente antiviral y antitumoral en comparación con otros análogos de nucleósidos .

Comparación Con Compuestos Similares

3’-Deoxy-3’-fluoroinosine: Another fluorinated nucleoside with antileishmanial activity.

Fludarabine: A purine nucleoside analogue used in the treatment of chronic lymphocytic leukemia.

Clofarabine: A nucleoside analogue with potent antitumor activity.

Uniqueness: 3’-Deoxy-3’-fluoroadenosine is unique due to its specific fluorine substitution at the 3’ position, which imparts distinct biochemical properties. This modification enhances its stability and efficacy as an antiviral and antitumor agent compared to other nucleoside analogues .

Actividad Biológica

3'-Fluoro-3'-deoxyadenosine (3'-F-3'-dA) is a nucleoside analogue that has garnered significant attention due to its antiviral and potential anticancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

3'-F-3'-dA is characterized by the substitution of a fluorine atom at the 3' position of the ribose sugar, which alters its biochemical interactions compared to natural adenosine. This modification enhances its stability against enzymatic degradation and influences its interaction with viral and cellular targets.

Research indicates that 3'-F-3'-dA exhibits broad-spectrum antiviral activity against several viruses, including flaviviruses such as the Tick-Borne Encephalitis Virus (TBEV), Zika Virus (ZIKV), and West Nile Virus (WNV). The compound acts primarily by inhibiting viral replication through incorporation into viral RNA, leading to termination of viral genome synthesis.

In Vitro Studies

In vitro studies have demonstrated that 3'-F-3'-dA has low-micromolar antiviral effects, with effective concentrations (EC50) ranging from 1.1 ± 0.1 μM to 4.7 ± 1.5 μM against various viruses . Importantly, it exhibits minimal cytotoxicity up to concentrations of 25 μM, although it does show cytostatic effects at higher concentrations (>12.5 μM) .

| Virus | EC50 (μM) | Cytotoxicity | Notes |

|---|---|---|---|

| Tick-Borne Encephalitis | 1.1 ± 0.1 | Low | Effective in neural cell lines |

| Zika Virus | 4.7 ± 1.5 | Low | Significant antiviral effect |

| West Nile Virus | Variable | Low | Broad-spectrum efficacy |

In Vivo Studies

In vivo studies further support the antiviral efficacy of 3'-F-3'-dA. For instance, it has been shown to inhibit tail lesion formation in mice infected with vaccinia virus . Additionally, it demonstrated significant antiviral activity in mouse models for TBEV and WNV infections, reinforcing its potential as a therapeutic agent against emerging viral threats .

Anticancer Activity

While primarily studied for its antiviral properties, 3'-F-3'-dA also exhibits anticancer activity. It has been reported to induce apoptosis in various cancer cell lines through mechanisms involving adenosine receptors and death receptors . The compound's ability to modulate cellular pathways associated with tumor growth presents opportunities for further exploration in cancer therapy.

Case Studies

Several case studies have highlighted the effectiveness of 3'-F-3'-dA in both laboratory and clinical settings:

- Case Study on Flavivirus Inhibition : A study evaluated the compound's efficacy against ZIKV in vitro and found that it significantly reduced viral load in infected cells without causing cytotoxic effects .

- Anticancer Efficacy : Another investigation focused on glioma cell lines where 3'-F-3'-dA was shown to activate apoptotic pathways, suggesting potential for use in glioblastoma treatment .

Propiedades

IUPAC Name |

(2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O3/c11-5-4(1-17)19-10(7(5)18)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDAWXDDXYQEJJ-QYYRPYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70226033 | |

| Record name | 3'-Fluoro-3'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75059-22-2 | |

| Record name | 3'-Fluoro-3'-deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075059222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Fluoro-3'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.